5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride
Overview
Description
Scientific Research Applications
Specific Scientific Field
This compound is used in the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
The compound is identified as a new class of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors . RIPK1 is a critical protein involved in necroptosis, a form of programmed cell death. By inhibiting RIPK1, the compound can protect cells from necroptosis .
Methods of Application or Experimental Procedures
The compound was tested for its ability to inhibit RIPK1 in a series of in vitro and in vivo experiments . The binding affinity (KD) and enzymatic IC50 value were determined, which are critical parameters in assessing the effectiveness of an inhibitor .
Results or Outcomes
The compound showed potent inhibition of RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . It also showed good kinase selectivity . Importantly, it exhibited excellent anti-metastasis activity in the experimental B16 melanoma lung metastasis model .
properties
IUPAC Name |
5-(2,3-dihydro-1H-indol-5-yl)-7-methylpyrrolo[2,3-d]pyrimidin-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5.2ClH/c1-20-7-11(13-14(16)18-8-19-15(13)20)9-2-3-12-10(6-9)4-5-17-12;;/h2-3,6-8,17H,4-5H2,1H3,(H2,16,18,19);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCFAPIQEJXINGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)NCC4.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,3-dihydro-1H-indol-5-yl)-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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